2-(4-bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H8BrCl4NO2 and its molecular weight is 443.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.84630 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HPLC Measurement for Poisoning Diagnosis
A high-performance liquid chromatography (HPLC) assay was developed for chlorophenoxy herbicides, aiding in the diagnosis of acute poisoning. This method allows for the detection and quantification of various chlorophenoxy compounds in biological specimens, demonstrating its utility in clinical toxicology (Flanagan & Ruprah, 1989).
Environmental Applications
Adsorption thermodynamics studies on 2,4,5-Trichlorophenoxy acetic acid reveal its use in forestry and agriculture as a systemic herbicide. The study on its adsorption behavior on poly-o-toluidine Zr(IV)phosphate nano-composite surfaces underscores its significance in environmental cleanup efforts (Khan & Akhtar, 2011).
Pesticide Development
Research on N-alkyl (aryl)-2,4-dichlorophenoxyacetamide derivatives, characterized by X-ray powder diffraction, highlights their potential as pesticides. The structural analysis of these compounds contributes to the development of new, more effective pest control agents (Olszewska, Pikus, & Tarasiuk, 2008).
Supramolecular Assembly
Studies on crystal structures involving chloro- and bromophenyl derivatives, including interactions such as hydrogen bonds, offer insights into the design of materials with specific three-dimensional architectures. This research is foundational in the fields of crystal engineering and materials science (Hazra et al., 2014).
Sensor Systems for Herbicide Detection
The development of a sensor system for the herbicide 2,4-dichlorophenoxy-acetic acid, using molecularly imprinted polymers and electrochemical detection, illustrates the application of this compound in creating selective and sensitive environmental monitoring tools (Kröger, Turner, Mosbach, & Haupt, 1999).
Carcinogenicity Review
A systematic review examines the potential carcinogenic outcomes and mechanisms from exposure to chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid. This comprehensive evaluation contributes to our understanding of the health impacts of these compounds and informs regulatory and safety assessments (Stackelberg, 2013).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl4NO2/c15-7-1-2-13(11(19)3-7)22-6-14(21)20-12-5-9(17)8(16)4-10(12)18/h1-5H,6H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQNPWACNFDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.